molecular formula C9H4BrNS B1371706 6-Bromobenzo[b]thiophene-2-carbonitrile CAS No. 1190198-24-3

6-Bromobenzo[b]thiophene-2-carbonitrile

Cat. No. B1371706
M. Wt: 238.11 g/mol
InChI Key: FTEMXAFPAPECGA-UHFFFAOYSA-N
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Description

6-Bromobenzo[b]thiophene-2-carbonitrile is a chemical compound with the molecular formula C9H4BrNS . It has a molecular weight of 238.11 g/mol .


Molecular Structure Analysis

The molecular structure of 6-Bromobenzo[b]thiophene-2-carbonitrile consists of a thiophene ring fused with a benzene ring, with a bromine atom attached to the 6th carbon and a carbonitrile group attached to the 2nd carbon .

Scientific Research Applications

Fluorescent Derivatives Synthesis

6-Bromobenzo[b]thiophene-2-carbonitrile has been utilized in the synthesis of new fluorescent benzo[b]thienyl amino acid derivatives. These derivatives were synthesized using palladium-catalyzed cross-couplings and displayed unique photophysical behavior in acetonitrile, indicating potential applications in fluorescence-based technologies (Venanzi et al., 2005).

Synthesis of Pyrrolobenzo[b]thieno[1,4]diazepines

This compound has been involved in the synthesis of Pyrrolobenzo[b]thieno[1,4]diazepines. The process included converting related compounds into derivatives that were then used as synthons in synthesizing these complex molecules, demonstrating its versatility in organic synthesis (El-Kashef et al., 2007).

Quantum Chemical Calculations

Experimental and quantum chemical calculations have been performed on derivatives of 6-Bromobenzo[b]thiophene-2-carbonitrile, providing insights into their electronic structure and properties. This research is pivotal for understanding the material's properties at a molecular level (Oturak et al., 2017).

Study of Bromination Reaction Selectivity

The compound has been the subject of studies investigating the bromination reaction selectivity. These studies, which include experimental and molecular simulation aspects, are crucial in understanding and manipulating the chemical reactivity of such compounds for various applications (Wu et al., 2013).

Borylation and Suzuki Coupling

In a study, 6-Bromobenzo[b]thiophenes, including the compound , were used in palladium-catalyzed borylation and subsequent Suzuki coupling. This process is significant in creating compounds with potential biological activity and fluorescence properties, showcasing its utility in biochemistry (Ferreira et al., 2003).

Cytotoxicity Evaluation

6-Bromobenzo[b]thiophene-2-carbonitrile derivatives have also been evaluated for their cytotoxicity against various cancer cell lines. This indicates its potential role in developing new anticancer agents (Mohareb et al., 2017).

properties

IUPAC Name

6-bromo-1-benzothiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrNS/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEMXAFPAPECGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901280131
Record name 6-Bromobenzo[b]thiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901280131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromobenzo[b]thiophene-2-carbonitrile

CAS RN

1190198-24-3
Record name 6-Bromobenzo[b]thiophene-2-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190198-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromobenzo[b]thiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901280131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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